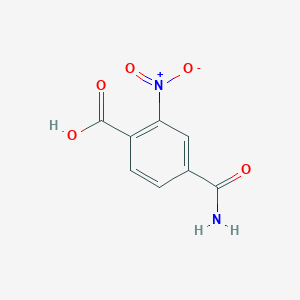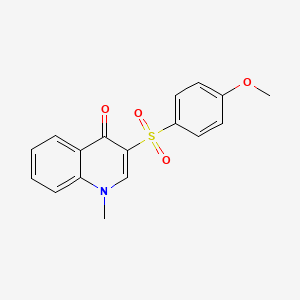![molecular formula C16H14N2O3S B2475952 (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroxyphenyl)methanone CAS No. 923227-15-0](/img/structure/B2475952.png)
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. It has both a thieno[2,3-b]pyridine ring and a phenyl ring, which are connected by a methanone group. The thieno[2,3-b]pyridine ring is a fused ring system containing a thiophene (a five-membered ring with one sulfur atom) and a pyridine (a six-membered ring with one nitrogen atom). The phenyl ring is a six-membered aromatic ring, and the methanone group is a carbonyl group attached to a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the fused ring system and the various functional groups. The presence of the amino group, the methanone group, and the hydroxy groups on the phenyl ring would all contribute to the overall molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the polar functional groups (amino, hydroxy, and carbonyl) could potentially make this compound more soluble in polar solvents .Scientific Research Applications
Spectroscopic Properties and Molecular Structures
The electronic absorption, excitation, and fluorescence properties of related 3-amino-substituted-thieno[2,3-b]pyridine compounds have been explored in various solvents, revealing insights into their excited-state behaviors and charge transfer mechanisms. Quantum chemistry calculations, including DFT and TD-DFT/B3lyp/6–31+G(d,p) methods, have helped in understanding the intramolecular interactions and molecular orbital energies of these compounds, offering a basis for their potential applications in material science and molecular engineering (Al-Ansari, 2016).
Antitumor Activity
Research into thienopyridine derivatives, including those structurally similar to (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroxyphenyl)methanone, has identified certain compounds as potent anti-tumor agents. These studies provide valuable structure-activity relationships (SARs) that can guide the design of new therapeutic agents targeting cancer cells (Hayakawa et al., 2004).
Antimicrobial and Antimycobacterial Activities
Nicotinic acid hydrazide derivatives, related to the pyridinyl moiety in the chemical structure of interest, have shown antimicrobial and antimycobacterial activities. These findings highlight the potential of such compounds in addressing bacterial infections, including those resistant to conventional treatments (R.V.Sidhaye et al., 2011).
Nonlinear Optical Properties
Thienyl-substituted pyridinium salts, which share structural features with the compound of interest, have been synthesized and characterized for their second-order nonlinear optical (NLO) properties. These materials are promising for applications in optical and photonic technologies due to their significant SHG efficiencies and noncentrosymmetric structures (Li et al., 2012).
Molecular Docking and Biological Screening
Organotin(IV) complexes derived from compounds with similar structural frameworks have been synthesized and evaluated for their antibacterial and antioxidant activities. Molecular docking analyses further elucidate the interaction mechanisms with biological targets, suggesting potential pharmaceutical applications (Lynda, 2021).
Future Directions
properties
IUPAC Name |
(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(3,4-dihydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-7-5-8(2)18-16-12(7)13(17)15(22-16)14(21)9-3-4-10(19)11(20)6-9/h3-6,19-20H,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTRSAALKAZDAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC(=C(C=C3)O)O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B2475870.png)
![8-(4-Ethoxyphenyl)-1-methyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2475871.png)
![2-fluoro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2475872.png)
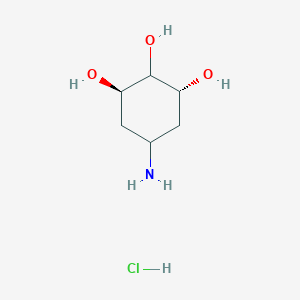
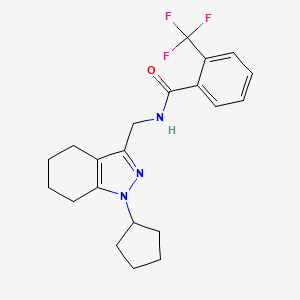
![2-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B2475878.png)
![2-[(Pyridin-4-yl)methoxy]pyrimidine](/img/structure/B2475879.png)
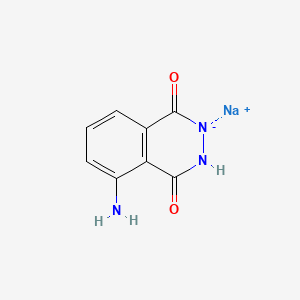
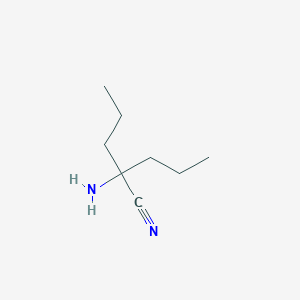
![7-(furan-2-yl)-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2475885.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyridine-4-carboxylic acid hydrochloride](/img/structure/B2475889.png)
